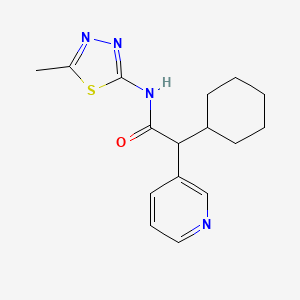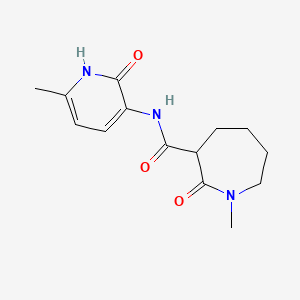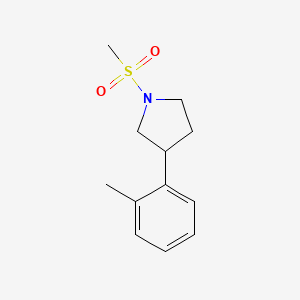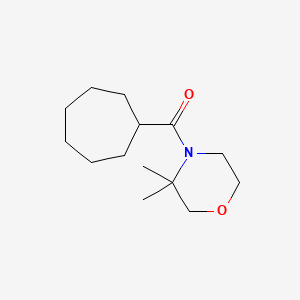![molecular formula C20H28N2O2 B6751634 N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B6751634.png)
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropylamino group, a phenyl group, and a cycloheptanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates is also a key step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The sol-gel method, a wet-chemical technique, is often used for the development of high-quality metal-oxide-based nanomaterials, which can be adapted for the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropylamino derivatives and phenylpropanamide compounds. Examples include:
- 1-aminocyclopropanecarboxylic acid
- Cyclopropylamine
- Phenylpropanamide
Uniqueness
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-6-1-2-7-11-16)22-18(20(24)21-17-12-13-17)14-15-8-4-3-5-9-15/h3-5,8-9,16-18H,1-2,6-7,10-14H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNDCOGILADVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-2-carboxamide](/img/structure/B6751556.png)
![N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751564.png)
![2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide](/img/structure/B6751569.png)


![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6751605.png)
![N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B6751606.png)
![3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6751609.png)
![3-[3,5-Dimethyl-1-[3-(3-methylpyrrolidin-1-yl)-3-oxopropyl]pyrazol-4-yl]-1-(3-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B6751621.png)

![Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6751639.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-1-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B6751644.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751652.png)
